
3-(isocyanatomethyl)thiophene
Übersicht
Beschreibung
3-(Isocyanatomethyl)thiophene, also known as IMT, is a sulfur-containing compound that is widely used in the fields of organic synthesis and drug discovery. It is a versatile synthetic building block and can be used in a variety of applications. IMT can be used for the synthesis of heterocycles, such as thiophene, pyrrole, and furan, as well as for the synthesis of drugs and other organic compounds. IMT is a highly reactive compound and has been used in a variety of laboratory experiments.
Wirkmechanismus
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of this compound and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. This compound can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of this compound and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. This compound can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
3-(isocyanatomethyl)thiophene is a highly reactive compound and can be used in a variety of laboratory experiments. The main advantage of using this compound is its high reactivity, which allows for the synthesis of a variety of compounds. However, this compound also has some disadvantages, such as its toxicity and potential for explosion. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
3-(isocyanatomethyl)thiophene has a wide range of potential applications, including the synthesis of drugs and other organic compounds. Additionally, this compound can be used in a variety of laboratory experiments to study the reactivity of different molecules. In the future, this compound may be used in the development of new drugs and other compounds, as well as in the synthesis of more complex molecules. Additionally, this compound may be used in the development of new materials and technologies.
Wissenschaftliche Forschungsanwendungen
3-(isocyanatomethyl)thiophene has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. This compound can also be used as a starting material for the synthesis of drugs and other organic compounds. This compound has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer drugs.
Eigenschaften
IUPAC Name |
3-(isocyanatomethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMUQIUCLRJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
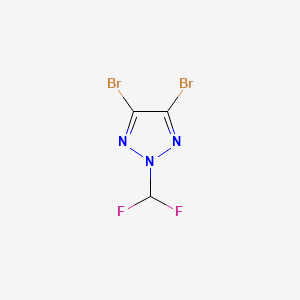
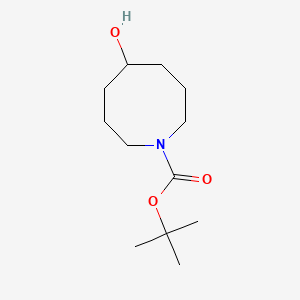

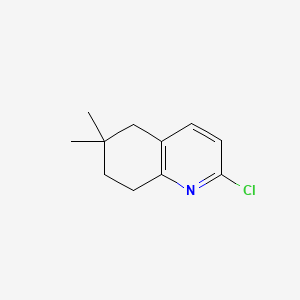
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
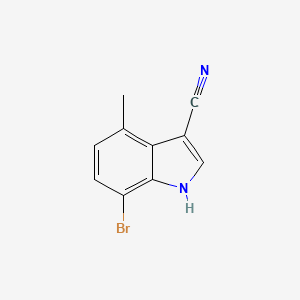


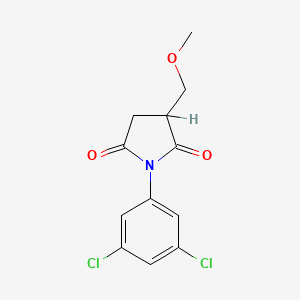
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
